

Pramiracetam Chemical Identity & Purity Standards

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pramiracetam

CAS No.: 68497-62-1

Cat. No.: S585680

[Get Quote](#)

The table below summarizes the fundamental chemical and purchasing information for **pramiracetam** to aid in compound identification and selection.

Property	Specification
CAS Number	68497-62-1 [1] [2] [3]
Molecular Formula	C ₁₄ H ₂₇ N ₃ O ₂ [4] [1] [2]
Molecular Weight	269.39 g/mol [4] [1] [2]
Chemical Name	N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide [2]
Appearance	White to almost white powder to crystal [1]
Purity (HPLC)	>98.0% (as reported by one supplier) [1]
Melting Point	45.0 to 49.0 °C [1]
Storage	Room temperature, in a cool and dark place (<15°C); desiccate at -20°C recommended by another source [1] [3]

Analytical Methods & Validation

For reliable results, analytical methods must be rigorously validated. Here is an overview of critical validation parameters and a detailed protocol for HPLC analysis.

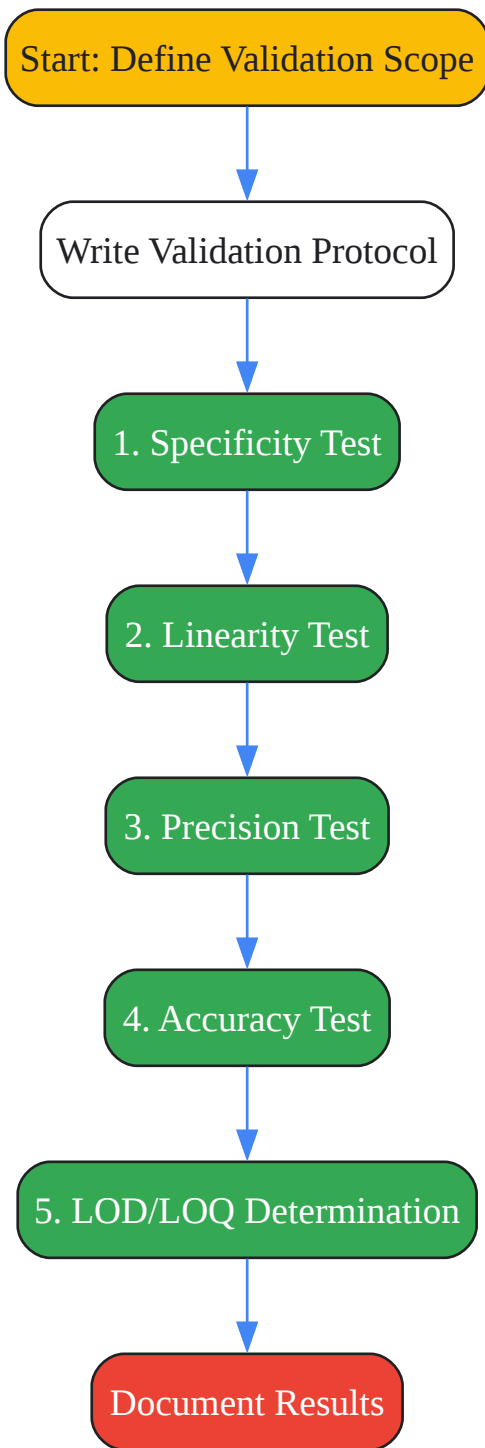
Key Validation Parameters for HPLC

According to ICH guidelines, the following parameters must be demonstrated for a validated HPLC method [5]:

- **Selectivity/Specificity:** The method must accurately measure **pramiracetam** in the presence of potential interferents like impurities, degradants, or sample matrix.
- **Linearity:** The method should produce test results proportional to the concentration of **pramiracetam** over a specified range.
- **Precision:** This includes **repeatability** (intra-assay precision), often demonstrated by six replicate measurements of a 100% concentration sample, and **intermediate precision** (variation between days, analysts, or equipment).
- **Accuracy:** Typically confirmed by a spike-and-recovery experiment, comparing the measured value to the known added amount in a sample matrix.
- **Range:** The interval between the upper and lower concentration levels for which linearity, accuracy, and precision have been demonstrated.
- **Limit of Detection (LOD):** The lowest amount of **pramiracetam** that can be detected, but not necessarily quantified precisely.

Detailed Protocol: HPLC Method Validation for Pramiracetam

This protocol outlines the core steps for validating an HPLC method suitable for quantifying **pramiracetam**.



[Click to download full resolution via product page](#)

Materials:

- HPLC system with UV detector
- **Pramiracetam** certified reference material (CRM) or pharmaceutical secondary standard [6]
- Appropriate HPLC column (e.g., C18)

- HPLC-grade solvents

Procedure:

- **Specificity:** Inject blank solvent, a standard solution of **pramiracetam** CRM, and a sample solution spiked with known impurities (if available). The method is specific if the **pramiracetam** peak is baseline resolved from any impurity peaks and there is no interference from the blank [5].
- **Linearity:** Prepare at least five standard solutions of **pramiracetam** CRM at different concentrations across the expected range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration. The correlation coefficient (R^2) should typically be greater than 0.999.
- **Precision (Repeatability):** Prepare six independent sample preparations from a single, homogeneous batch at 100% of the test concentration. Inject each one and calculate the %RSD of the **pramiracetam** content. The %RSD should generally be $\leq 2.0\%$ for a drug substance assay [5].
- **Accuracy (Spike and Recovery):** Prepare a placebo or sample matrix and spike it with known quantities of **pramiracetam** CRM at multiple levels (e.g., 50%, 100%, 150%). Calculate the recovery percentage for each level. Mean recovery should typically be between 98.0% and 102.0%.
- **LOD and LOQ:** Determine the signal-to-noise ratio by comparing measured signals from low concentration samples with those of a blank. An S/N ratio of 3:1 is generally acceptable for LOD, and 10:1 for LOQ [5].

Frequently Asked Questions & Troubleshooting

Q1: The Certificate of Analysis for my pramiracetam states it has a water content of 10-14%. Is this normal? **A:** Yes, this can be normal. Some commercial supplies of **pramiracetam** are sold as hydrates. One supplier explicitly notes that their product was previously labeled as a hydrate and that the water content is considered an impurity in their purity calculations. The product's quality and potency are calculated based on the anhydrous substance [1].

Q2: My pramiracetam sample appears as an oily liquid or has a low melting point. Is it degrading? **A:** Not necessarily. **Pramiracetam** has a relatively low melting point, reported between 45.0 to 49.0 °C and 47 °C in supplier data [1]. It may appear as an oil under room temperature conditions, especially if it is warm. Store the product as recommended in a cool, dark place, potentially even at or below 15°C, or desiccated at -20°C [1] [3].

Q3: How should I prepare a stock solution of pramiracetam for in-vitro studies? **A:** **Pramiracetam** is highly soluble in DMSO. A common practice is to prepare a concentrated stock solution (e.g., 100 mg/mL)

in DMSO, which can be stored below -20°C for several months. For use, warm the frozen stock to room temperature and dilute to the desired working concentration in your assay buffer [3].

Q4: The experimental results for my pramiracetam study are inconsistent. What could be the issue?

A: Inconsistencies can arise from several sources:

- **Compound Purity:** Verify the purity of your batch using a validated HPLC method. Use a certified reference material for comparison if possible [6].
- **Storage Conditions:** Check that the compound has been stored correctly to prevent degradation or moisture absorption, which can affect concentration and stability [1] [3].
- **Biological Model:** Be aware that the cognitive effects of **pramiracetam** can be model-dependent. Studies have shown mixed results in different clinical populations, such as Alzheimer's disease patients [4] [2] [3].

Experimental Background & Mechanism

Pramiracetam is a nootropic agent of the racetam family, synthesized from piracetam but reported to be more potent [4] [3]. While its mechanism of action is not fully understood, it shows affinity for the **muscarinic acetylcholine receptor M5** as a modulator, which may contribute to its cognitive effects [2]. It has been investigated for memory and attention deficits in aging and neurodegenerative conditions, though clinical trials have shown mixed results [4] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. 68497-62-1 | Tokyo Pramiracetam Industry Co., Ltd.(APAC) Chemical [tcichemicals.com]
2. Pramiracetam: Uses, Interactions, Mechanism of Action [go.drugbank.com]
3. | CAS:68497-62-1 | nootropic drug | High Pramiracetam Purity [biocrick.com]
4. Pramiracetam [en.wikipedia.org]

5. Steps for HPLC | Pharmaguideline Method Validation [pharmaguideline.com]

6. Piracetam Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

To cite this document: Smolecule. [Pramiracetam Chemical Identity & Purity Standards]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b585680#pramiracetam-research-chemical-purity-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com